![molecular formula C24H18FN3 B2495347 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866342-53-2](/img/structure/B2495347.png)
3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis of pyrazolo[4,3-c]quinoline derivatives often involves complex reactions utilizing a variety of precursors and catalysts to achieve the desired compound. For example, derivatives of 2-pyrazolin-5-one, which share a similar core structure to the compound , can be synthesized through catalytic reduction processes or by interaction with appropriate aldehydes and ketones, demonstrating the versatile approaches available for generating these compounds (Coutts & El-Hawari, 1977).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]quinoline derivatives is characterized by the presence of nitrogen atoms within the ring system, contributing to their unique chemical behaviors. The analysis of similarly substituted compounds reveals supramolecular structures that can form due to hydrogen bonding and π-π stacking interactions, illustrating the compound's ability to participate in complex molecular assemblies (Díaz et al., 2010).
Chemical Reactions and Properties
Pyrazolo[4,3-c]quinoline derivatives undergo a variety of chemical reactions, showcasing their reactivity and the impact of their molecular structure on their chemical properties. For instance, dehydrogenative [2 + 2 + 1] heteroannulation using a methyl group as a one-carbon unit provides a practical approach to access these compounds, emphasizing the significance of their molecular structure in facilitating chemical synthesis (Deng et al., 2016).
Physical Properties Analysis
The physical properties of pyrazolo[4,3-c]quinoline derivatives, such as their emissive properties, are of particular interest. These compounds are known for their high-fluorescence intensity, making them suitable candidates for applications in organic light-emitting diodes (OLEDs). The variation in substituents can significantly influence their HOMO and LUMO levels, affecting their suitability for various applications (Szlachcic et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrazolo[4,3-c]quinoline derivatives, such as their ability to form cyclic hydrogen-bonded tetramers or to engage in intramolecular cyclization and phosphonylation reactions, highlight their chemical versatility and potential for creating novel compounds with unique properties (Portilla et al., 2005).
科学研究应用
Synthesis and Chemical Properties
Quinoline derivatives, including those similar to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, are recognized for their efficient fluorophore properties. They are widely utilized in biochemistry and medicine for the study of various biological systems, particularly as DNA fluorophores based on fused aromatic systems. These compounds are sought after for their sensitivity and selectivity, making them valuable in research for identifying new compounds with enhanced properties (Aleksanyan & Hambardzumyan, 2013). Additionally, quinoline derivatives are explored for their antioxidant and radioprotective potentials, indicating their broad applicability in therapeutic and protective medicine.
Antimycobacterial Activity
Some derivatives of the pyrazolo[4,3-c]quinoline class have shown promising results in antimycobacterial activity studies. Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized through the Povarov reaction, have been evaluated for their in vitro activity against Mycobacterium tuberculosis. Certain compounds within this study demonstrated significant antimycobacterial potency, highlighting the potential of pyrazolo[4,3-c]quinoline derivatives in the development of new antitubercular agents (Kantevari et al., 2011).
Anticancer Applications
The structure of quinoline derivatives, akin to 3-(4-fluorophenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline, has been utilized in the synthesis of anticancer prodrugs. For instance, N-(2-(3-fluorobenzyl)-2H-indazol-5-yl)-2-phenyl-2H-pyrazolo[4,3-c]quinolin-4-amine demonstrated pH-sensitive drug release properties and effective cytotoxicity against cancer cells in vitro. Such studies suggest the significant potential of these compounds in the targeted treatment of cancer, offering a promising avenue for the development of novel chemotherapy agents (Tian et al., 2018).
安全和危害
- Toxicity : Evaluate acute and chronic toxicity through animal studies.
- Environmental Impact : Assess its persistence, bioaccumulation, and potential harm to ecosystems.
- Handling Precautions : Proper lab practices, protective gear, and waste disposal protocols are crucial.
未来方向
- Biological Evaluation : Investigate its activity against specific diseases (e.g., cancer, inflammation).
- Structure-Activity Relationship (SAR) : Modify substituents to optimize potency and selectivity.
- Formulation : Develop dosage forms (tablets, injections) for clinical use.
- Clinical Trials : Evaluate safety and efficacy in humans.
属性
IUPAC Name |
3-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-16-5-4-6-17(13-16)14-28-15-21-23(18-9-11-19(25)12-10-18)26-27-24(21)20-7-2-3-8-22(20)28/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSNAMOOQJZOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)
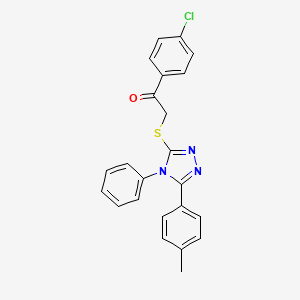
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)
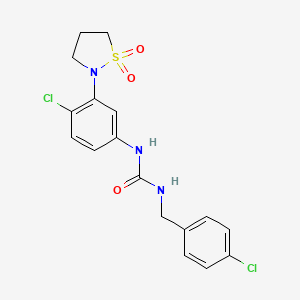
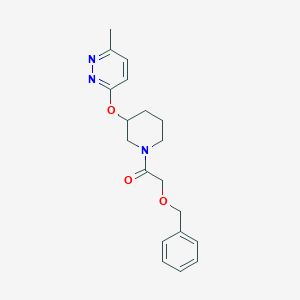
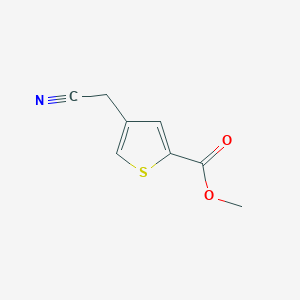
![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)
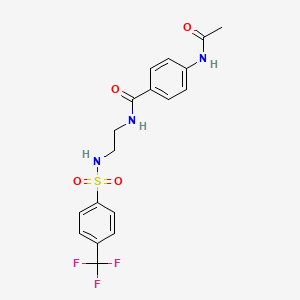
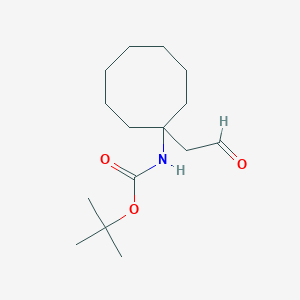
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)
![6-Methyl-2-[[1-(naphthalene-2-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2495280.png)
![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)
![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)
![1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline](/img/no-structure.png)